![molecular formula C23H28N2 B5313311 1-[(E)-3-phenylprop-2-enyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine](/img/structure/B5313311.png)
1-[(E)-3-phenylprop-2-enyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine
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Overview
Description
1-[(E)-3-phenylprop-2-enyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-enyl group and a tetrahydronaphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-3-phenylprop-2-enyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be introduced via a nucleophilic substitution reaction using an appropriate phenylprop-2-enyl halide.
Addition of Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be added through a Friedel-Crafts alkylation reaction using tetrahydronaphthalene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-3-phenylprop-2-enyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or piperazine rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
1-[(E)-3-phenylprop-2-enyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[(E)-3-phenylprop-2-enyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylprop-2-enyl group may interact with hydrophobic pockets in the target protein, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(E)-3-phenylprop-2-enyl]piperazine: Lacks the tetrahydronaphthalenyl group, making it less hydrophobic.
4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine: Lacks the phenylprop-2-enyl group, affecting its binding affinity and specificity.
Uniqueness
1-[(E)-3-phenylprop-2-enyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine is unique due to the presence of both the phenylprop-2-enyl and tetrahydronaphthalenyl groups, which confer distinct physicochemical properties and biological activities. This dual substitution pattern enhances its potential as a versatile scaffold in drug design and materials science.
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2/c1-2-7-20(8-3-1)9-6-14-24-15-17-25(18-16-24)23-13-12-21-10-4-5-11-22(21)19-23/h1-11,23H,12-19H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIMARIHCIACFL-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)CC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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